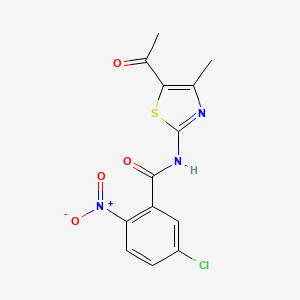![molecular formula C16H17NO4 B5752286 3-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752286.png)
3-[(5-tert-butyl-2-furoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-tert-butyl-2-furoyl)amino]benzoic acid, commonly known as TBFBA, is an organic compound that belongs to the class of furoic acid derivatives. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. TBFBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The exact mechanism of action of TBFBA is not fully understood. However, it has been proposed that TBFBA exerts its anti-inflammatory and anticancer effects by inhibiting the activation of nuclear factor-κB (NF-κB). NF-κB is a transcription factor that plays a critical role in the regulation of inflammation and cancer. TBFBA has been shown to inhibit the phosphorylation and degradation of IκBα, a protein that inhibits the translocation of NF-κB into the nucleus. This leads to the suppression of NF-κB-dependent gene expression, including the production of pro-inflammatory cytokines and anti-apoptotic proteins.
Biochemical and Physiological Effects:
TBFBA has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in animal models of liver injury. TBFBA has also been shown to reduce the levels of serum creatinine and blood urea nitrogen (BUN) in animal models of kidney injury. These findings suggest that TBFBA has the potential to be developed as a novel therapeutic agent for the treatment of liver and kidney diseases.
実験室実験の利点と制限
TBFBA has several advantages and limitations for lab experiments. One of the advantages of TBFBA is its high purity, which allows for accurate and reproducible results. TBFBA is also soluble in organic solvents, which makes it easy to handle and manipulate in lab experiments. However, one of the limitations of TBFBA is its insolubility in water, which can limit its applications in aqueous solutions. TBFBA is also relatively expensive, which can limit its availability for lab experiments.
将来の方向性
There are several future directions for the research and development of TBFBA. One of the future directions is to investigate the potential applications of TBFBA in the treatment of liver and kidney diseases. Another future direction is to explore the potential applications of TBFBA in the field of material science. TBFBA has been shown to exhibit self-assembly behavior, which makes it a potential candidate for the development of functional materials such as organic semiconductors and molecular sensors. Further research is needed to fully understand the potential applications of TBFBA in these fields.
Conclusion:
In conclusion, TBFBA is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. The synthesis of TBFBA involves the reaction of 5-tert-butyl-2-furoic acid with 3-aminobenzoic acid in the presence of a coupling agent. TBFBA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its anticancer activity. The exact mechanism of action of TBFBA is not fully understood, but it has been proposed to inhibit the activation of NF-κB. TBFBA has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
合成法
The synthesis of TBFBA involves the reaction of 5-tert-butyl-2-furoic acid with 3-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields TBFBA with high purity. The chemical structure of TBFBA is shown in Figure 1.
科学的研究の応用
TBFBA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. TBFBA has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that TBFBA has the potential to be developed as a novel anti-inflammatory agent.
In addition to its anti-inflammatory properties, TBFBA has also been investigated for its anticancer activity. It has been reported to induce apoptosis in human breast cancer cells by activating the caspase-3 pathway. TBFBA has also been shown to inhibit the migration and invasion of human lung cancer cells. These findings suggest that TBFBA has the potential to be developed as a novel anticancer agent.
特性
IUPAC Name |
3-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(2,3)13-8-7-12(21-13)14(18)17-11-6-4-5-10(9-11)15(19)20/h4-9H,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUVNOAPKYOHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)

![methyl 5-[(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5752259.png)

![2-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5752276.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5752278.png)
![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)

![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)